19-Hydroxyicosanoic acid
Description
19-Hydroxyicosanoic acid is a hydroxylated derivative of eicosanoic acid (a saturated 20-carbon fatty acid, C20H40O2), featuring a hydroxyl (-OH) group at the 19th carbon position.
Properties
Molecular Formula |
C20H40O3 |
|---|---|
Molecular Weight |
328.5 g/mol |
IUPAC Name |
19-hydroxyicosanoic acid |
InChI |
InChI=1S/C20H40O3/c1-19(21)17-15-13-11-9-7-5-3-2-4-6-8-10-12-14-16-18-20(22)23/h19,21H,2-18H2,1H3,(H,22,23) |
InChI Key |
NRYRXKPIZDFLGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCCCCCC(=O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Eicosanoic Acid (Arachidic Acid)
- Physical Properties :
- Safety: Non-hazardous under normal handling conditions .
- Comparison: The hydroxyl group in 19-hydroxyicosanoic acid introduces hydrogen bonding, likely reducing melting point and increasing solubility in polar solvents compared to eicosanoic acid. Reactivity: Hydroxylation may enhance susceptibility to oxidation or esterification reactions.
19-Methyleicosanoic Acid
- Structure : Branched 20-carbon chain with a methyl (-CH3) group at C19 (C21H42O2) .
- Synthesis : Methods include alkylation of fatty acid precursors .
- Comparison: Methyl substitution increases hydrophobicity, whereas hydroxylation enhances polarity. Methyl branching may lower melting point compared to linear eicosanoic acid but less than hydroxylation.
11(Z)-Eicosenoic Acid
- Structure: Mono-unsaturated 20-carbon fatty acid with a cis double bond at C11 (C20H38O2) .
- Physical Properties :
- Liquid at room temperature due to unsaturation.
- Comparison :
- Unsaturation reduces melting point significantly compared to saturated or hydroxylated analogs.
- Reactivity: Double bonds participate in hydrogenation or oxidation, while hydroxyl groups enable conjugation or derivatization.
Shorter-Chain Hydroxy Acids (e.g., 2-Ethylhexanoic Acid)
- Structure : Branched 8-carbon chain (C8H16O2) .
- Applications : Used in plasticizers and lubricants.
- Comparison: Shorter chains result in lower viscosity and higher volatility. Terminal hydroxyl groups in longer chains (e.g., this compound) may confer unique biological roles, such as signaling or membrane modulation.
Physicochemical and Functional Differences
*Note: Data for this compound is extrapolated from analogous compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
